molecular formula C15H14BrNO B1283773 N-[(4-Bromophenyl)(phenyl)methyl]acetamide CAS No. 5580-51-8

N-[(4-Bromophenyl)(phenyl)methyl]acetamide

Cat. No. B1283773
CAS RN: 5580-51-8
M. Wt: 304.18 g/mol
InChI Key: QHNATQUGXSUBRF-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)(phenyl)methyl]acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group (-CONH2) attached to an aromatic ring. While the specific compound this compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and studied, providing insights into the behavior and properties of such molecules.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acetylation of aniline derivatives. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration of p-acetamidophenol, followed by optimization of reaction conditions to achieve high yields . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide is synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest that the synthesis of this compound could potentially be carried out through analogous acetylation reactions using appropriate bromophenyl and phenyl precursors.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the dihedral angles between the aromatic rings and the acetamide group. For instance, the 4-bromophenyl fragment in 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide makes a significant dihedral angle with the acetamide unit, indicating the presence of steric interactions that influence the overall molecular conformation . These structural analyses are crucial for understanding the reactivity and interaction potential of such compounds.

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions, including hydrogen bonding and halogen bonding, which are critical for their reactivity and applications. For example, in the crystal structure of 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, N-H...O hydrogen bonds and weak C-H...O and C-H...F interactions form infinite chains, highlighting the importance of non-covalent interactions in the solid-state structure of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the substituents attached to the aromatic rings. The presence of halogen atoms, such as bromine, can significantly affect the compound's polarity, solubility, and reactivity. For instance, the introduction of a bromine atom in the 4-position of the phenyl ring can enhance the compound's ability to participate in halogen bonding, which can be exploited in crystal engineering and drug design . Additionally, the vibrational and quantum chemical properties of these compounds can be studied using spectroscopic methods and computational chemistry to gain further insights into their behavior .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

N-[(4-Bromophenyl)(phenyl)methyl]acetamide derivatives have demonstrated potential in analgesic and anti-inflammatory applications. For instance, certain derivatives such as 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides and their B-(4-substituted phenyl) azo derivatives have been evaluated and shown significant activity comparable to standard drugs like pentazocine and aspirin (Gopa, Porchezhian, & Sarma, 2001).

Potential Pesticides

Derivatives of this compound, specifically N-aryl-2,4-dichlorophenoxyacetamide, have been characterized by X-ray powder diffraction and identified as potential pesticides. This includes a variety of derivatives with significant potential in agricultural applications (Olszewska, Pikus, & Tarasiuk, 2008).

Free Radical Scavenging Activity

In a study focusing on the antioxidant properties of derivatives, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a 1-amidoalkyl-2-naphthol derivative, was found to exhibit potent free radical scavenging activity. The study used in vitro assays and quantum chemistry calculations, highlighting its potential in combating oxidative stress (Boudebbous et al., 2021).

Anticancer Agents

Some derivatives of this compound have been synthesized and evaluated for their anticancer activity. For example, 5-methyl-4-phenyl thiazole derivatives have been studied and showed promising results against certain cancer cell lines, indicating potential applications in oncology (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Microbial Activity

This compound derivatives have also been investigated for their antimicrobial activity. Studies have demonstrated their effectiveness against various microbial species, suggesting potential use in antimicrobial treatments (Nandhikumar & Subramani, 2018).

Safety and Hazards

Safety precautions for handling “N-[(4-Bromophenyl)(phenyl)methyl]acetamide” include wearing an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

N-[(4-bromophenyl)-phenylmethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11(18)17-15(12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-10,15H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNATQUGXSUBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574050
Record name N-[(4-Bromophenyl)(phenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5580-51-8
Record name N-[(4-Bromophenyl)(phenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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